Enhanced Lipophilicity (LogP) via 4-Methyl Substitution Compared to Non-Methylated Hydantoin-5-propionic Acid
The 4-methyl substitution in 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid results in a quantifiably higher LogP (-0.801841) [1] compared to the non-methylated hydantoin-5-propionic acid (LogP = -1.2) [2]. This increase in lipophilicity directly impacts the compound's partitioning behavior, predicted membrane permeability, and potential for blood-brain barrier penetration, making it a distinct tool for medicinal chemistry optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.801841 |
| Comparator Or Baseline | Hydantoin-5-propionic acid (CAS 5624-26-0): LogP = -1.2 |
| Quantified Difference | Δ LogP ≈ +0.4 |
| Conditions | Computed values from Chembase (target) and FoodB (comparator) |
Why This Matters
For researchers optimizing lead compounds for CNS penetration or oral bioavailability, this quantifiable lipophilicity increase is a critical selection criterion that cannot be achieved with the non-methylated analog.
- [1] Chembase. 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. LogP and Physicochemical Properties. View Source
- [2] FoodB. Showing Compound Hydantoin-5-propionic acid (FDB022493). View Source
